1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in many biologically active compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromopropyl)-2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole: This compound shares similar structural features but differs in the core scaffold.
methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate: This compound is a methyl ester derivative with similar functional groups.
Uniqueness
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold and the pyrazole carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H22BrClN4O2 |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22BrClN4O2/c1-24-14-3-4-15(24)10-13(9-14)22-19(26)17-6-7-25(23-17)11-27-18-5-2-12(21)8-16(18)20/h2,5-8,13-15H,3-4,9-11H2,1H3,(H,22,26) |
InChI Key |
AQXOXHLBJJWZPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.